Tritiated 5-carbamidotryptamine

Description

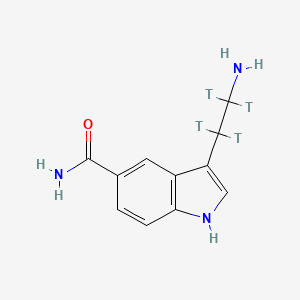

Tritiated 5-carbamidotryptamine (³H-5-CT) is a radiolabeled derivative of 5-carbamidotryptamine (5-CT), a synthetic tryptamine analog. The compound is characterized by a carbamido (-CONH₂) substitution at the 5-position of the indole ring and is tritiated (³H-labeled) for use in receptor binding studies. ³H-5-CT is particularly noted for its high affinity and selectivity for serotonin (5-hydroxytryptamine, 5-HT) receptor subtypes, including 5-HT₁A, 5-HT₁B, 5-HT₁D, and 5-HT₅A . Its radiolabeled form enables precise tracking of receptor interactions in autoradiography and competitive binding assays, making it a critical tool in neuropharmacological research .

Propriétés

Formule moléculaire |

C11H13N3O |

|---|---|

Poids moléculaire |

211.27 g/mol |

Nom IUPAC |

3-(2-amino-1,1,2,2-tetratritioethyl)-1H-indole-5-carboxamide |

InChI |

InChI=1S/C11H13N3O/c12-4-3-8-6-14-10-2-1-7(11(13)15)5-9(8)10/h1-2,5-6,14H,3-4,12H2,(H2,13,15)/i3T2,4T2 |

Clé InChI |

WKZLNEWVIAGNAW-DOMYTETQSA-N |

SMILES isomérique |

[3H]C([3H])(C1=CNC2=C1C=C(C=C2)C(=O)N)C([3H])([3H])N |

SMILES canonique |

C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN |

Origine du produit |

United States |

Méthodes De Préparation

La synthèse de [3H]5-carboxamidotryptamine implique la tritiation de la 5-carboxamidotryptamine. Le processus comprend généralement les étapes suivantes :

Synthèse de la 5-carboxamidotryptamine : Cela implique la réaction de la tryptamine avec un agent carboxylant dans des conditions contrôlées.

Les méthodes de production industrielle de [3H]5-carboxamidotryptamine ne sont pas largement documentées, car elle est principalement produite dans les laboratoires de recherche à des fins scientifiques.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

[3H]5-carboxamidotryptamine est largement utilisée dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. Parmi ses applications, citons :

Études de liaison aux récepteurs : Elle est utilisée pour étudier les caractéristiques de liaison des récepteurs de la sérotonine, contribuant ainsi à comprendre leurs fonctions et leurs interactions.

Recherche sur les neurotransmetteurs : Elle contribue à l'étude du rôle de la sérotonine dans la neurotransmission et de ses effets sur divers processus biologiques.

Développement de médicaments : Elle est utilisée dans le développement et les tests de nouveaux médicaments ciblant les récepteurs de la sérotonine, notamment les antidépresseurs et les antipsychotiques.

Mécanisme d'action

[3H]5-carboxamidotryptamine exerce ses effets en se liant aux récepteurs de la sérotonine, en particulier les récepteurs 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A et 5-HT7. Lors de la liaison, elle active ces récepteurs, ce qui entraîne une cascade d'événements intracellulaires. Ces événements comprennent l'inhibition de l'activité de l'adénylyl cyclase et la modulation de la libération de neurotransmetteurs. Les cibles moléculaires et les voies impliquées sont principalement liées à la voie de signalisation de la sérotonine.

Applications De Recherche Scientifique

[3H]5-carboxamidotryptamine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Receptor Binding Studies: It is used to study the binding characteristics of serotonin receptors, helping to understand their functions and interactions.

Neurotransmitter Research: It aids in the study of serotonin’s role in neurotransmission and its effects on various biological processes.

Drug Development: It is used in the development and testing of new drugs targeting serotonin receptors, including antidepressants and antipsychotics.

Mécanisme D'action

[3H]5-carboxamidotryptamine exerts its effects by binding to serotonin receptors, specifically 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors. Upon binding, it activates these receptors, leading to a cascade of intracellular events. These events include the inhibition of adenylyl cyclase activity and the modulation of neurotransmitter release . The molecular targets and pathways involved are primarily related to the serotonin signaling pathway.

Comparaison Avec Des Composés Similaires

Comparison with Structurally and Functionally Related Compounds

5-Hydroxytryptamine (5-HT, Serotonin)

- Structural Differences : 5-HT features a hydroxyl (-OH) group at the 5-position of the indole ring, whereas ³H-5-CT replaces this with a carbamido (-CONH₂) group.

- Receptor Binding :

- Metabolic Stability: 5-HT is rapidly metabolized to 5-hydroxyindoleacetic acid (5-HIAA) by monoamine oxidase (MAO) . ³H-5-CT’s carbamido substitution enhances resistance to enzymatic degradation, allowing prolonged retention in tissues during autoradiographic studies .

Table 1: Receptor Affinity Comparison

| Compound | 5-HT₁A (Kd, nM) | 5-HT₅A (Kd, nM) | Selectivity Profile |

|---|---|---|---|

| 5-HT | ~15–50 | ~100 | Broad (all 5-HT subtypes) |

| ³H-5-CT | 1.2–3.5 | 2.8 | 5-HT₁A, 5-HT₁B, 5-HT₁D, 5-HT₅A |

Tritiated 5-Hydroxytryptophan (³H-5-HTP)

- Functional Role: ³H-5-HTP is a precursor to 5-HT and is used to study serotonin synthesis and turnover.

- Metabolic Fate :

N,N-Dimethyltryptamine (DMT)

- Structural Differences : DMT lacks substitutions at the 5-position but includes N,N-dimethyl groups on the ethylamine side chain.

- Pharmacology: DMT acts as a psychedelic agonist at 5-HT₂A receptors (Kd ~0.3–1.5 µM) but shows negligible affinity for 5-HT₁ or 5-HT₅ subtypes .

5-Acetoxy-DMT

Table 2: Pharmacokinetic and Functional Comparisons

| Compound | Metabolic Stability | Primary Application | Receptor Targets |

|---|---|---|---|

| ³H-5-CT | High | Receptor binding studies | 5-HT₁A, 5-HT₁B, 5-HT₁D, 5-HT₅A |

| DMT | Low (MAO-sensitive) | Psychedelic research | 5-HT₂A, 5-HT₂C |

| 5-Acetoxy-DMT | Moderate | Forensic analysis | Non-selective |

Other Radiolabeled Tryptamines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.